3-Amino-7-methylquinoline Dihydrochloride

Übersicht

Beschreibung

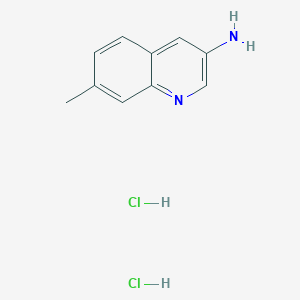

3-Amino-7-methylquinoline Dihydrochloride is a chemical compound with the empirical formula C10H10N2 · 2HCl and a molecular weight of 231.12 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-methylquinoline Dihydrochloride typically involves the reaction of 7-methylquinoline with ammonia or an amine source under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-7-methylquinoline Dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted quinoline compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex quinoline derivatives. Quinoline derivatives are known for their diverse chemical properties and potential applications in drug discovery and materials science.

Biology

- Antimicrobial Activity : Research indicates that 3-amino-7-methylquinoline dihydrochloride exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown its effectiveness comparable to traditional antibiotics .

- Anticancer Potential : The compound is being investigated for its anticancer properties, with preliminary studies suggesting it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .

Medicine

- Therapeutic Agent : Ongoing research explores the compound's potential as a therapeutic agent for diseases such as malaria and cancer. Its mechanism of action often involves the inhibition of specific enzymes or pathways critical for disease progression .

Industry

- Dyes and Pigments : In industrial applications, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant coloration properties.

Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated that it exhibited strong inhibitory effects on Staphylococcus aureus and Escherichia coli, outperforming some conventional antibiotics in specific assays .

Anticancer Research

In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines such as MDA-MB 468 and MCF-7. The cytotoxic effects were assessed using standard assays, revealing significant cell death at certain concentrations compared to control groups .

Wirkmechanismus

The mechanism of action of 3-Amino-7-methylquinoline Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-Amino-7-methylquinoline Dihydrochloride include:

- 2-Amino-4-methylquinoline hydrochloride

- 4-Amino-6,8-dichloro-2-methylquinoline

- 3-Amino-6-methoxyquinoline dihydrochloride

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the quinoline ring, which can lead to unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biologische Aktivität

3-Amino-7-methylquinoline dihydrochloride is a compound that has garnered interest in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by an amino group at the 3-position and a methyl group at the 7-position. The dihydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves binding to bacterial enzymes, disrupting their function, and ultimately leading to cell death.

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Inhibition of growth | |

| S. aureus | Moderate activity | |

| P. aeruginosa | Resistant strains |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound induces apoptosis through the activation of specific signaling pathways, such as caspase activation and modulation of Bcl-2 family proteins .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG-2 | 15 | Cytotoxic |

| MCF-7 | 12 | Apoptosis |

| HCT-116 | 18 | Growth inhibition |

Antimalarial Activity

In addition to its antibacterial and anticancer properties, this compound has shown promising antimalarial activity. It inhibits heme polymerase in Plasmodium falciparum, leading to the accumulation of toxic heme within the parasite . This mechanism is similar to that of established antimalarial drugs like chloroquine.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It modulates enzyme activities by binding to active sites or allosteric sites, affecting metabolic pathways critical for microbial survival and cancer cell proliferation.

Key mechanisms include:

- Enzyme Inhibition : Interference with bacterial enzymes leading to cell death.

- Apoptotic Pathways : Induction of programmed cell death in cancer cells.

- Heme Accumulation : Disruption of heme metabolism in malaria parasites.

Case Studies

- Anticancer Efficacy Study : A study conducted on the effects of this compound on HepG-2 cells revealed a dose-dependent reduction in cell viability with an IC50 value of 15 µM. Flow cytometry analysis confirmed increased apoptosis rates correlating with drug concentration.

- Antimicrobial Resistance Research : In a comparative study against antibiotic-resistant strains, this compound demonstrated significant antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-7-methylquinoline Dihydrochloride, and how can purity be validated?

- Methodological Answer : The synthesis of quinoline derivatives often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or cyclization of precursors like aminocyclohexanone derivatives. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm structural integrity via NMR (δ 6.8–8.5 ppm for aromatic protons) and mass spectrometry (e.g., ESI-MS for molecular ion identification). Ensure stoichiometric control of hydrochloric acid to avoid over-salt formation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to incomplete toxicological data (common for novel dihydrochlorides), follow standard precautions: use fume hoods, nitrile gloves, and eye protection. Conduct acute toxicity assays (e.g., OECD 423 guidelines) in rodents to establish LD50. Monitor for skin irritation using reconstructed human epidermis models (e.g., EpiDerm™) before in vivo studies .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodological Answer : Perform pH-dependent solubility studies in buffers (pH 1.2–7.4) using UV-Vis spectroscopy. For stability, incubate the compound in simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) at 37°C, sampling at 0, 6, 24, and 48 hours. Analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be resolved for this compound?

- Methodological Answer : Discrepancies often arise from differences in metabolic activation or bioavailability. Validate in vitro findings using 3D cell cultures (e.g., spheroids) and compare with pharmacokinetic data from rodent models. Adjust dosing regimens using allometric scaling and monitor plasma concentrations via LC-MS/MS. Cross-reference with structurally similar dihydrochlorides (e.g., Octenidine’s in vivo safety profile despite in vitro cytotoxicity) .

Q. What experimental strategies can elucidate the mechanism of action of this compound in antimicrobial or anticancer contexts?

- Methodological Answer : For antimicrobial studies, use time-kill assays against Gram-negative (P. aeruginosa) and Gram-positive (S. aureus) strains, comparing MIC/MBC values to reference agents. For anticancer activity, perform RNA-seq to identify differentially expressed genes post-treatment (e.g., H3K4/H3K9 methylation changes as seen in LSD1 inhibitors) . Validate target engagement via surface plasmon resonance (SPR) or thermal shift assays .

Q. How should researchers design dose-response studies to account for the compound’s dihydrochloride salt form?

- Methodological Answer : Calculate molar equivalents based on the free base vs. dihydrochloride form (2:1 HCl ratio). Use isomolar comparisons in cell viability assays (e.g., MTT) and adjust for counterion effects by including equimolar NaCl controls. For in vivo studies, normalize doses to body surface area and verify salt dissociation via plasma ion chromatography .

Q. What analytical techniques are critical for resolving structural isomers or impurities in synthesized batches?

- Methodological Answer : Employ chiral HPLC with amylose-based columns to separate enantiomers. Use NMR to distinguish methyl group positions (e.g., 7-methyl vs. 8-methyl quinolines). For impurity profiling, combine high-resolution mass spectrometry (HRMS) with tandem MS/MS fragmentation to identify byproducts (e.g., chlorinated derivatives) .

Q. Data Interpretation & Challenges

Q. How can researchers address low reproducibility in biological assays involving this compound?

- Methodological Answer : Standardize assay conditions:

- Use serum-free media to avoid protein binding.

- Pre-equilibrate the compound at 37°C for 1 hour before dosing.

- Include positive controls (e.g., cisplatin for cytotoxicity, chlorhexidine for antimicrobial activity).

- Validate batch-to-batch consistency via DSC (differential scanning calorimetry) for polymorph identification .

Q. What statistical approaches are recommended for analyzing synergistic or antagonistic effects in combination therapies?

- Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. For antimicrobial synergy, use checkerboard assays with fractional inhibitory concentration (FIC) analysis. In cancer models, employ Bliss independence or Loewe additivity models, adjusting for the compound’s salt-specific pharmacokinetics .

Eigenschaften

IUPAC Name |

7-methylquinolin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.2ClH/c1-7-2-3-8-5-9(11)6-12-10(8)4-7;;/h2-6H,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYDZGNQMAORQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(C=C2C=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.